molecular formula C6H4FNO2 B022181 5-fluoropyridine-2-carboxylic Acid CAS No. 107504-08-5

5-fluoropyridine-2-carboxylic Acid

Cat. No. B022181
M. Wt: 141.1 g/mol
InChI Key: JTKFIIQGMVKDNZ-UHFFFAOYSA-N
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Patent
US09249145B2

Procedure details

Potassium phosphate monobasic (1.4 g, 10 mmol) in water (10 mL) was added to a solution of 5-fluoropyridine-2-carbaldehyde (0.50 g, 4.0 mmol, Frontier) in DMSO (10 mL). Sodium chlorite (0.9 g, 0.008 mol) in water (10 mL) was added, and the reaction continued for 1 hour. The mixture was saturated with NaCl, then diluted with EtOAc. The organic layer was further washed with brine, dried over sodium sulfate and concentrated to afford product (370 mg, 65%). 1H NMR (400 MHz, CDCl3): δ□8.50 (d, 1H), 8.29 (ddd, 1H), 7.66 (ddd, 1H); LCMS (M+H)+: 142.0.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
65%

Identifiers

REACTION_CXSMILES
OP([O-])(O)=O.[K+].[F:7][C:8]1[CH:9]=[CH:10][C:11]([CH:14]=[O:15])=[N:12][CH:13]=1.Cl([O-])=[O:17].[Na+].[Na+].[Cl-]>O.CS(C)=O.CCOC(C)=O>[F:7][C:8]1[CH:9]=[CH:10][C:11]([C:14]([OH:17])=[O:15])=[N:12][CH:13]=1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]
Name
Quantity
0.5 g
Type
reactant
Smiles
FC=1C=CC(=NC1)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.9 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was further washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=CC(=NC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 370 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.